![molecular formula C15H18N2O4 B2569045 (4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone CAS No. 70971-47-0](/img/structure/B2569045.png)
(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of novel 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones were designed and synthesized by using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps . The key step is the metal-catalyzed oxidative cyclization of the amide to 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones .Aplicaciones Científicas De Investigación
- Researchers have synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives using 4-aminophenol and α-glycolic acid or lactic acid as starting materials . These compounds were evaluated for their anticancer activity.
- Preliminary results indicate that several derivatives exhibit moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. Notably, compound 11h emerged as the most effective overall against all three tested cancer cell lines .
- The compound’s spirocyclic structure is noteworthy. Spirocyclic compounds are essential natural products found in various sources, including legumes and marine fungi .
- Established anticancer drugs like doxorubicin and mitoxantrone are quinone-based and have been used against solid tumors for years .
- The compound’s structure resembles a 1,3,4-oxadiazole. Researchers have explored one-step construction of 1,3,4-oxadiazoles using multicomponent reactions .
Antitumor Activity
Spirocyclic Compound Research
Quinone Moiety Exploration
1,3,4-Oxadiazole Synthesis
Catalytic Reduction Studies
Propiedades
IUPAC Name |
(4-nitrophenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14(12-4-6-13(7-5-12)17(19)20)16-10-11-21-15(16)8-2-1-3-9-15/h4-7H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFTRKGXSKGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.